1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex heterocyclic compound that integrates multiple functional groups, including a thiazole ring, an azetidine ring, and a triazole ring.
Mechanism of Action
Target of Action
The compound “1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a heterocyclic compound that contains both thiazole and triazole moieties . Thiazoles and triazoles are known to interact with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via hydrogen bonding and bipolar interactions, as is common with triazole compounds . The nitrogen atoms in the triazole ring are capable of forming these interactions, which can lead to changes in the function of the target .
Biochemical Pathways
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Each of these activities would involve different biochemical pathways.
Pharmacokinetics
Triazoles are known to be stable under hydrolysis, oxidizing and reducing conditions, and enzymatic degradation, which could influence their bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with thiazole and triazole derivatives, the effects could potentially include modulation of pain perception, inflammation, microbial growth, viral replication, fluid balance, neuronal activity, and tumor growth .
Biochemical Analysis
Biochemical Properties
It is known that both thiazoles and triazoles can interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Similar compounds have been shown to have a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Metabolic Pathways
Similar compounds have been shown to interact with a variety of enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with a variety of transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to interact with various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step reactions. One common approach is the cycloaddition reaction, often referred to as “click chemistry,” which is used to form the 1,2,3-triazole ring . The thiazole and azetidine rings can be introduced through nucleophilic substitution and cyclization reactions. Typical reagents include azides, alkynes, and various catalysts such as copper(I) salts .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
1,2,3-Triazole: A simpler analog with similar chemical properties but lacking the additional functional groups.
Thiazole Derivatives: Compounds like thiazole itself or its derivatives, which share the thiazole ring but differ in other structural aspects.
Uniqueness: 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler analogs may not provide .
Biological Activity
The compound 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS: 2199246-25-6) is a complex heterocyclic molecule that combines thiazole and triazole rings. This structural combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The molecular formula of this compound is C10H11N5OS, with a molecular weight of 249.29 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets, making it a candidate for various pharmacological applications .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The compound may exert its effects through various biochemical pathways, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Activity : It may inhibit key enzymes involved in cancer cell proliferation.
- Antioxidant and Anti-inflammatory Properties : These activities are attributed to the triazole moiety, which is known for its ability to scavenge free radicals .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 µg/mL to 200 µg/mL, indicating effective inhibition compared to standard antibiotics .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing similar structures demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with IC50 values ranging from 1.1 μM to 2.6 μM. These activities are often linked to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis .
Case Studies
Study | Compound | Target | Result |
---|---|---|---|
Study A | Triazole Derivative | E. coli | MIC = 50 µg/mL |
Study B | Thiazole-Triazole Hybrid | MCF-7 Cells | IC50 = 1.1 μM |
Study C | Similar Triazoles | HCT-116 Cells | IC50 = 2.6 μM |
Pharmacokinetics
The pharmacokinetic properties of triazoles suggest that they are stable under various conditions, enhancing their bioavailability. Additionally, their ability to resist hydrolysis and enzymatic degradation makes them suitable candidates for drug development .
Properties
IUPAC Name |
1,3-thiazol-4-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c16-10(9-6-17-7-11-9)14-3-8(4-14)5-15-2-1-12-13-15/h1-2,6-8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAOFLYNBUMRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=N2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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